

Application Note: Identifying Dehydrocorydaline Targets Using Label-Free Quantitative Proteomics

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Compound of Interest

Compound Name: Dehydrocorydaline (hydroxyl)

Cat. No.: B12396741

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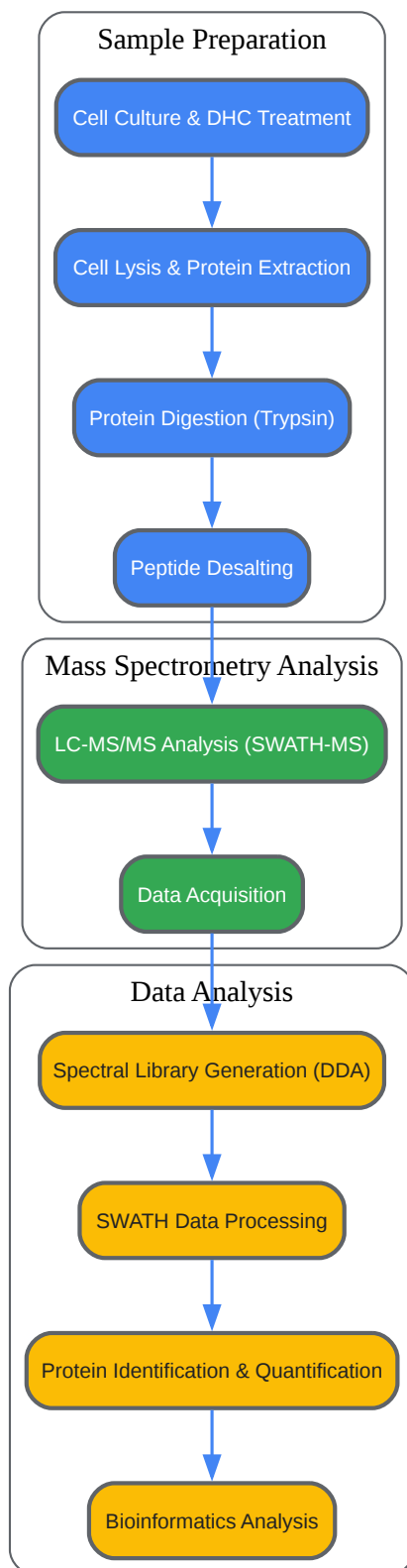
Introduction

Dehydrocorydaline (DHC), a protoberberine alkaloid isolated from the traditional Chinese medicinal plant *Corydalis yanhussuo*, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidative stress effects.[1] Understanding the molecular targets and mechanisms of action of DHC is crucial for its development as a potential therapeutic agent. Label-free quantitative proteomics has emerged as a powerful tool for unbiased, large-scale identification and quantification of proteins, making it an ideal approach to elucidate the cellular targets of small molecules like DHC.[2][3]

This application note provides a detailed protocol for utilizing a label-free quantitative proteomics workflow, specifically Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS), to identify the protein targets of Dehydrocorydaline. SWATH-MS combines deep proteome coverage with high quantitative accuracy and consistency, making it well-suited for drug target discovery.[4][5][6] The described workflow covers cell culture and DHC treatment, protein extraction and preparation, LC-MS/MS analysis, and data analysis to identify differentially expressed proteins and affected signaling pathways.

Experimental Workflow

The overall experimental workflow for identifying DHC targets using label-free quantitative proteomics is depicted below.



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Figure 1: Experimental workflow for DHC target identification.

Materials and Methods

Cell Culture and Dehydrocorydaline Treatment

- Cell Line: Human melanoma A375 cells (or another relevant cell line based on the desired therapeutic application).
- Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- DHC Treatment:
 - Prepare a stock solution of Dehydrocorydaline (DHC) in dimethyl sulfoxide (DMSO).
 - Seed A375 cells in 10 cm culture dishes and grow to 70-80% confluency.
 - Treat cells with DHC at a final concentration of 40 µM for 48 hours.^[7] Use DMSO as a vehicle control.
 - Perform experiments in biological triplicate for both the control and DHC-treated groups.

Protein Extraction and Digestion

- Cell Lysis:
 - After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in a buffer containing 8 M urea, 1% protease inhibitor cocktail, and 1% phosphatase inhibitor cocktail.
 - Sonicate the cell lysate on ice to shear DNA and reduce viscosity.
 - Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

- **Protein Quantification:** Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
- **Protein Digestion:**
 - Take 100 µg of protein from each sample.
 - Reduce the proteins with 5 mM dithiothreitol (DTT) for 30 minutes at 56°C.
 - Alkylate the proteins with 11 mM iodoacetamide for 15 minutes at room temperature in the dark.
 - Dilute the urea concentration to less than 2 M with 100 mM triethylammonium bicarbonate (TEAB).
 - Digest the proteins with sequencing-grade trypsin at a 1:50 trypsin-to-protein ratio overnight at 37°C.

Peptide Desalting

- **Sample Acidification:** Acidify the digested peptide solution with formic acid to a final concentration of 0.1%.
- **Desalting:** Use a C18 solid-phase extraction (SPE) column to desalt the peptides.
 - Equilibrate the C18 column with methanol, followed by 50% acetonitrile/0.1% formic acid, and finally with 0.1% formic acid.
 - Load the acidified peptide sample onto the column.
 - Wash the column with 0.1% formic acid.
 - Elute the peptides with 50% acetonitrile/0.1% formic acid.
- **Sample Drying:** Dry the eluted peptides in a vacuum centrifuge.

LC-MS/MS Analysis (SWATH-MS)

- **Chromatographic Separation:**

- Reconstitute the dried peptides in 0.1% formic acid.
- Separate the peptides using a nano-liquid chromatography (nanoLC) system.
- Use a C18 reversed-phase column with a linear gradient of acetonitrile in 0.1% formic acid.
- Mass Spectrometry:
 - Analyze the eluted peptides using a tandem mass spectrometer capable of SWATH-MS acquisition, such as a SCIEX TripleTOF 6600.[8]
 - Data-Dependent Acquisition (DDA) for Spectral Library Generation: Pool a small aliquot from each sample and perform a DDA run to generate a spectral library. In DDA, the most intense precursor ions from a survey scan are selected for fragmentation.[3]
 - Data-Independent Acquisition (DIA/SWATH): Acquire data for individual samples in SWATH mode. In this mode, the mass spectrometer systematically fragments all ions within a series of predefined precursor isolation windows.[5][6]

Results

The SWATH-MS data is processed using software such as Spectronaut or OpenSWATH to identify and quantify peptides and proteins by matching against the generated spectral library. The results will provide a list of differentially expressed proteins between the DHC-treated and control groups.

Quantitative Proteomics Data

The following tables represent hypothetical data based on known effects of DHC on various cell types.[1][7][9]

Table 1: Down-regulated proteins in A375 cells following DHC treatment.

Protein ID	Gene Name	Protein Name	Fold Change (DHC/Control)	p-value	Function
P27361	MAPK1	Mitogen-activated protein kinase 1	-2.1	<0.05	Cell proliferation, differentiation
P28482	MAPK3	Mitogen-activated protein kinase 3	-1.9	<0.05	Cell proliferation, differentiation
Q02750	MAP2K1	Dual specificity mitogen-activated protein kinase kinase 1	-1.8	<0.05	MAPK signaling
P36888	MAP2K2	Dual specificity mitogen-activated protein kinase kinase 2	-1.7	<0.05	MAPK signaling
P04637	TP53	Cellular tumor antigen p53	-1.5	<0.05	Apoptosis, cell cycle arrest

Table 2: Up-regulated proteins in A375 cells following DHC treatment.

Protein ID	Gene Name	Protein Name	Fold Change (DHC/Contr ol)	p-value	Function
P10415	BAX	Bcl-2-like protein 4	2.5	<0.05	Apoptosis
P42224	CASP7	Caspase-7	2.2	<0.05	Apoptosis
P42574	CASP8	Caspase-8	2.0	<0.05	Apoptosis
P08670	VIM	Vimentin	1.8	<0.05	Epithelial-mesenchymal transition
P12830	CDH1	Cadherin-1	1.6	<0.05	Cell adhesion

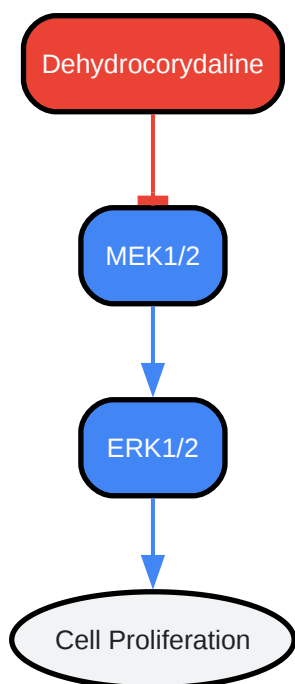
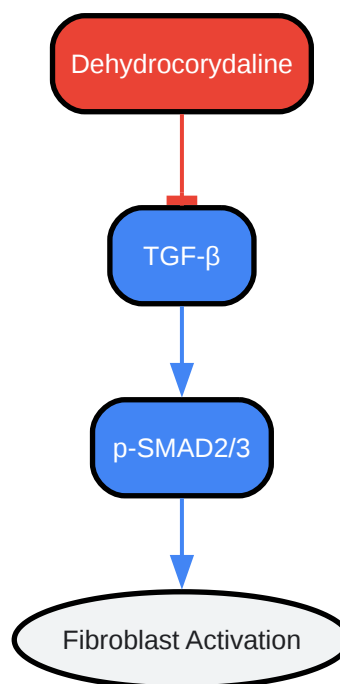
Discussion and Signaling Pathway Analysis

The quantitative proteomics data reveals that Dehydrocorydaline treatment leads to significant changes in the expression of proteins involved in key cellular processes, including cell proliferation, apoptosis, and cell adhesion. Bioinformatics analysis of the differentially expressed proteins can be used to identify the signaling pathways targeted by DHC.

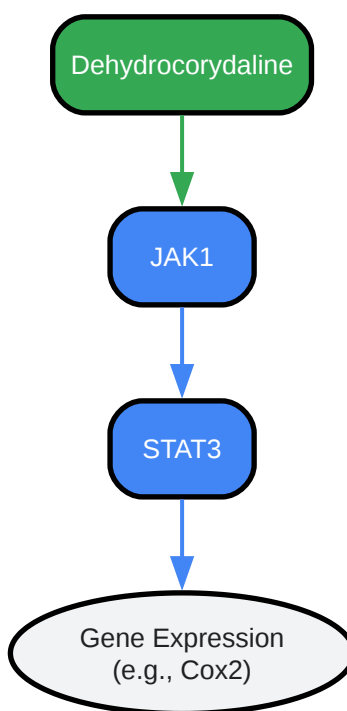
MEK/ERK Signaling Pathway

A significant number of down-regulated proteins are components of the MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.^[7] The down-regulation of MEK1/2 and ERK1/2 suggests that DHC inhibits melanoma cell proliferation by suppressing this pathway.

MEK/ERK Signaling Pathway

TGF- β /SMAD Signaling Pathway

JAK/STAT Signaling Pathway



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